molecular formula C54H84O23 B122979 Escin IIa CAS No. 158732-55-9

Escin IIa

Cat. No. B122979
M. Wt: 1101.2 g/mol
InChI Key: MLLNRQWNTKNRGQ-XRANQTOGSA-N
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Description

Escin IIa is a natural product found in Aesculus hippocastanum . It is a part of a saponin mixture known as “Aescin” which is widely used for the treatment of peripheral vascular disorders .


Synthesis Analysis

Escin IIa is obtained from the seeds of Aesculus hippocastanum, commonly known as the horse chestnut . The mixture of saponins, including Escin IIa, has been reported to show anti-inflammatory activity .


Molecular Structure Analysis

The molecular formula of Escin IIa is C54H84O23 . The IUPAC name and InChI details can be found in the PubChem database . The 2D and 3D structures can also be viewed on the same database .

Scientific Research Applications

Anticancer Applications

  • Antitumor Activity in Hepatocellular Carcinoma : Escin exhibits antitumor effects in hepatocellular carcinoma, both in vitro and in vivo, by inducing cell cycle arrest and caspase-independent cell death (Zhou et al., 2009).
  • Inhibition of Various Cancer Cell Models : It has shown potential against lung adenocarcinoma, leukemia, and attenuates tumor growth and metastases in various models, supporting its role as an adjunct or alternative anti-cancer therapy (Cheong et al., 2018).
  • Induction of Apoptosis in Bladder Cancer Cells : Escin induces apoptosis in bladder cancer cells through the Fas death receptor and mitochondrial pathways (Cheng et al., 2018).
  • Apoptosis in Acute Leukemia Jurkat T Cells : Escin sodium, specifically, has shown efficacy in inducing apoptosis in human acute leukemia Jurkat T cells (Zhang et al., 2011).

Anti-inflammatory Applications

  • Effects on Cutaneous Inflammation : External use of escin shows significant anti-inflammatory effects on acute and chronic inflammation in animal models, related to down-regulation of inflammatory mediators (Zhao et al., 2018).
  • Impact on the Immune System in Mice : Escin demonstrates potent anti-inflammatory properties with long-lasting effects without any immunosuppressive effects, indicating its potential as a robust anti-inflammatory drug (Wang et al., 2009).
  • Synergistic Effects with Glucocorticoids : Escin exhibits synergistic anti-inflammatory effects when combined with glucocorticoids, enhancing their therapeutic effect (Xin et al., 2011).

Other Applications

  • Protective Effects on Retinal Pigment Epithelium Cells : Escin protects retinal pigment epithelium cells from oxidative stress through AKT-Nrf2 signaling, suggesting its potential for ocular health (Wang et al., 2015).
  • Enhancement of Antioxidant Defense System : Escin increases the antioxidative defense system of the body and prevents lipid peroxidation in mice, indicating its potential for managing oxidative stress (Küçükkurt et al., 2010).

Safety And Hazards

Escin IIa is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects . Personal protective equipment is recommended when handling Escin IIa .

Future Directions

Escin, including Escin IIa, has shown potential in the treatment and post-treatment of various cancers . Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects has been demonstrated in recent studies . Future research involving Escin IIa for medical and pharmaceutical applications as well as for basic research is anticipated .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLNRQWNTKNRGQ-XRANQTOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escin IIA

CAS RN

158732-55-9
Record name Escin IIA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESCIN IIA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
53
Citations
M YOSHIKAWA, E HARADA, T MURAKAMI… - Chemical and …, 1994 - jstage.jst.go.jp
… KEYWORDS escin IIa; escin IIb; Aesculus hippocastanum; ethanol absorption inhibitor; … 3 and *C NMR comparisons for 3, 7, and 9, the structure of escin-IIa has been determined as 3. …
Number of citations: 98 www.jstage.jst.go.jp
H Matsuda, Y Li, T Murakami, K NINOMIYA… - Biological and …, 1997 - jstage.jst.go.jp
MATERIALS AND METHODS Animals Male Wistar rats and male ddY mice were purchased from Kiwa Laboratory Animal Co., Ltd. The animals were maintained in a 12h light—dark …
Number of citations: 170 www.jstage.jst.go.jp
H Matsuda, Y Li, M Yoshikawa - Bioorganic & medicinal chemistry, 1999 - Elsevier
The effects of saponin fraction and its principal constituents escins Ia (1), Ib (2), IIa (3), and IIb (4) from horse chestnuts on gastrointestinal transit (GIT) and ileus were investigated in mice…
Number of citations: 34 www.sciencedirect.com
M Yoshikawa, T MURAKAMI, H MATSUDA… - Chemical and …, 1996 - jstage.jst.go.jp
… Consequently, the structure of escin IIa was determined to be 21-tigloyl—22-acetylprotoaescigenin 3—0—[fi-D—xylopyranosyl (l—2)][fl-D—glucopyranosyl (1—4)]-[5-D-…
Number of citations: 172 www.jstage.jst.go.jp
H Matsuda, T Murakami, Y Li, J Yamahara… - Bioorganic & medicinal …, 1998 - Elsevier
… In particular, escin IIa (2) strongly suppressed gastric emptying at the dose of 25 mg/kg (Table 5). These potent suppressing activities of 1–3 on gastric emptying seemed to be important …
Number of citations: 55 www.sciencedirect.com
H Matsuda, Y Li, T Murakami, J Yamahara… - European journal of …, 1999 - Elsevier
Inhibitory effects of the saponin fraction and its principal constituents, escins Ia, Ib, IIa, and IIb, from horse chestnuts on gastric emptying were investigated in mice loaded with a non-…
Number of citations: 42 www.sciencedirect.com
H Matsuda, Y Li, M Yoshikawa - European journal of pharmacology, 1999 - Elsevier
Effects of escins Ia, Ib, IIa, and IIb isolated from horse chestnuts on ethanol-induced gastric mucosal lesions and the roles of capsaicin-sensitive afferent neurons, endogenous nitric …
Number of citations: 75 www.sciencedirect.com
M Yoshikawa, H Matsuda - Saponins in Food, Feedstuffs and Medicinal …, 2000 - Springer
… The principal saponin constituents, escins (1, 2, 4, 5), in the saponin fraction were found to exhibit hypoglycemic activity at a lower dose (lOO mglkg), and escin IIa (4) showed the most …
Number of citations: 15 link.springer.com
L Yuhao, H Matsuda, S Wen, J Yamahara… - Bioorganic & medicinal …, 1999 - Elsevier
We examined the effects of the saponin fraction and its principal saponins, escins Ia (1), Ib (2), IIa (3) and IIb (4), obtained from European horse chestnut, and their hydrolyzed products, …
Number of citations: 6 www.sciencedirect.com
P Savarino, E Colson, J André, P Gerbaux - Molecules, 2023 - mdpi.com
Escins constitute an abundant family of saponins (saponosides) and are the most active components in Aesculum hippocastanum (horse chestnut—HC) seeds. They are of great …
Number of citations: 1 www.mdpi.com

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